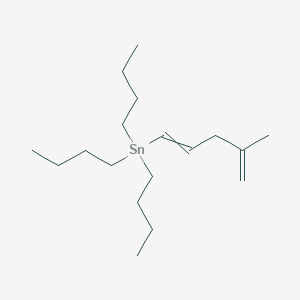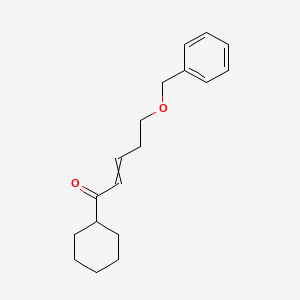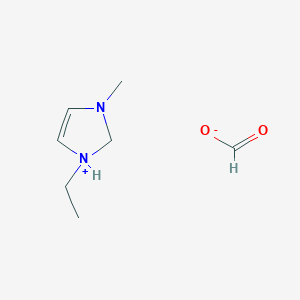
Tributyl(4-methylpenta-1,4-dien-1-YL)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane is an organotin compound with the molecular formula C17H32Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to a 4-methylpenta-1,4-dien-1-yl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with 4-methylpenta-1,4-dien-1-yl halide under inert conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Used in the production of polymers and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism by which tributyl(4-methylpenta-1,4-dien-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of new chemical bonds. The compound can also participate in radical reactions, where the tin atom stabilizes the radical intermediate, allowing for controlled reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tributylstannane: Similar structure but lacks the 4-methylpenta-1,4-dien-1-yl group.
Triphenylstannane: Contains phenyl groups instead of butyl groups.
Tetraethylstannane: Contains ethyl groups instead of butyl groups.
Uniqueness
Tributyl(4-methylpenta-1,4-dien-1-yl)stannane is unique due to the presence of the 4-methylpenta-1,4-dien-1-yl group, which imparts specific reactivity and properties. This group allows for unique interactions and reactions that are not possible with other organotin compounds.
Propiedades
Número CAS |
794517-29-6 |
|---|---|
Fórmula molecular |
C18H36Sn |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
tributyl(4-methylpenta-1,4-dienyl)stannane |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-4-5-6(2)3;3*1-3-4-2;/h1,4H,2,5H2,3H3;3*1,3-4H2,2H3; |
Clave InChI |
ZYGGCRAHNBUOFD-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C=CCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)







![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)

